Cas no 2228207-15-4 (1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one)

1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one is a specialized organic compound characterized by its unique 2,2-difluoroethyl ketone moiety and a 6-chloro-2-methoxypyridin-3-yl substituent. This compound exhibits notable stability and reactivity, making it a valuable intermediate in organic synthesis. Its distinct structural features provide opportunities for further functionalization, offering researchers a versatile tool for the development of novel chemical entities.
1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one structure
2228207-15-4 structure
Product Name:1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one
CAS No:2228207-15-4
MF:C8H6ClF2NO2
MW:221.588548183441
CID:5930652
PubChem ID:165796699
Update Time:2025-08-02

1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one
    • 2228207-15-4
    • EN300-1971930
    • Inchi: 1S/C8H6ClF2NO2/c1-14-8-4(6(13)7(10)11)2-3-5(9)12-8/h2-3,7H,1H3
    • InChI Key: SBLJCDXMNKRUMJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C(F)F)=O)C(=N1)OC

Computed Properties

  • Exact Mass: 221.0055125g/mol
  • Monoisotopic Mass: 221.0055125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.2Ų

1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one Pricemore >>

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1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one Related Literature

Additional information on 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one

Introduction to 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one (CAS No. 2228207-15-4)

The compound 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one (CAS No. 2228207-15-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of novel bioactive molecules. This compound, featuring a chloro-substituted pyridine core and a difluoroethyl ketone moiety, has garnered attention due to its structural complexity and potential therapeutic applications. The strategic arrangement of these functional groups not only enhances its molecular diversity but also contributes to its unique pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry, where the introduction of fluorine atoms can modulate metabolic stability, binding affinity, and overall bioavailability of drug candidates. In the case of 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one, the presence of two fluorine atoms in the difluoroethyl group plays a crucial role in stabilizing the molecule against enzymatic degradation, thereby extending its half-life in biological systems. This feature is particularly valuable in drug development, where prolonged activity can lead to improved therapeutic outcomes.

The chloro-substituent on the pyridine ring further enhances the compound's potential as a pharmacophore. Chloropyridines are well-known for their versatility in medicinal chemistry, often serving as key structural elements in kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The combination of a chloro group with a methoxy group on the same pyridine ring creates a highly tunable scaffold, allowing for fine-tuning of electronic and steric properties through derivatization. This dual substitution pattern has been shown to improve binding interactions with biological targets, making it an attractive motif for drug discovery efforts.

One of the most compelling aspects of 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one is its potential role as an intermediate in the synthesis of more complex therapeutic agents. The ketone group present in the molecule can undergo various transformations, including condensation reactions with amines or alcohols to form amides or esters, respectively. These derivatives can then be further functionalized to target specific biological pathways or receptors. For instance, recent research has demonstrated that analogs featuring similar structural motifs have shown promise as inhibitors of protein-protein interactions involved in cancer progression.

The synthesis of 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high regioselectivity and yield. The use of advanced catalytic systems and protecting group strategies allows for precise control over molecular architecture during synthesis. This level of synthetic control is essential for producing high-purity compounds suitable for preclinical and clinical studies.

In terms of biological activity, preliminary investigations into 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one have revealed intriguing interactions with several key biological targets. The compound has demonstrated moderate binding affinity to certain enzyme families implicated in metabolic disorders and inflammatory responses. Additionally, its structural features suggest potential activity against viral proteases and kinases, making it a candidate for further exploration in antiviral and anticancer research.

The impact of fluorine substitution on the pharmacological properties of this compound cannot be overstated. Fluorine atoms are known to influence both hydrophobicity and metabolic stability, which are critical factors in drug design. By incorporating two fluorine atoms into the difluoroethyl group, chemists have created a molecule that balances these properties effectively. This balance allows for improved solubility while minimizing susceptibility to cytochrome P450-mediated metabolism—a common challenge in drug development.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one will play an increasingly important role in drug discovery pipelines. Their unique structural features provide chemists with a versatile platform for generating novel analogs with tailored biological activities. The combination of computational modeling with experimental validation will be essential for optimizing these molecules toward clinical applications.

The future prospects for this compound are promising, with ongoing studies focusing on expanding its chemical space through library synthesis and structure-based drug design approaches. By leveraging cutting-edge technologies such as high-throughput screening (HTS) and fragment-based drug discovery (FBDD), researchers aim to identify derivatives with enhanced potency and selectivity against disease-causing targets.

In conclusion,1-(6-chloro-2-methoxypyridin-3-yl)-2,2-difluoroethan-1-one (CAS No. 2228207-15-4) stands out as a structurally intriguing and biologically relevant molecule with significant potential in pharmaceutical development. Its unique combination of functional groups—particularly the chloro-substituted pyridine core and the difluoroethyl ketone moiety—makes it an attractive candidate for further exploration as both an intermediate and a lead compound in drug discovery efforts aimed at addressing unmet medical needs.

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